![molecular formula C15H16FNO B2871019 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline CAS No. 1183422-13-0](/img/structure/B2871019.png)
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline: is an organic compound with the molecular formula C15H16FNO and a molecular weight of 245.29 g/mol It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 4-(propan-2-yloxy)phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group, forming 2-fluoro-4-aminophenol.
Etherification: The 4-aminophenol is reacted with isopropyl bromide in the presence of a base to form the 4-(propan-2-yloxy) group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the fluoro group can lead to the formation of the corresponding hydroxy compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of fluoro-substituted anilines with biological targets.
Industry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Polymers: Incorporated into polymer structures to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The propan-2-yloxy group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the 4-(propan-2-yloxy)phenyl group, making it less lipophilic.
4-Fluoroaniline: Lacks the 2-fluoro and 4-(propan-2-yloxy)phenyl groups, resulting in different reactivity and properties.
4-(Propan-2-yloxy)aniline: Lacks the fluoro substitution, affecting its electronic properties.
Uniqueness: 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is unique due to the presence of both the fluoro and 4-(propan-2-yloxy)phenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves several steps:
- Nitration : The precursor, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
- Reduction : The nitro group is reduced to an amino group, yielding 2-fluoro-4-aminophenol.
- Etherification : Reacting the 4-aminophenol with isopropyl bromide in the presence of a base introduces the propan-2-yloxy group.
These synthetic routes are optimized for yield and purity in industrial applications, often employing continuous flow reactors.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The fluoro group enhances the compound's ability to form hydrogen bonds with enzymes or receptors.
- Lipophilicity : The propan-2-yloxy group increases lipophilicity, facilitating membrane permeability and enhancing bioavailability.
These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
-
Antiviral Activity : Studies have shown that similar compounds can inhibit viral proteases, suggesting potential antiviral properties .
Compound IC50 (µM) Target Compound 1 21.7 ZVpro Compound 5 1.42 ZVpro Compound 6 1.0 ZVpro - Anticancer Potential : Preliminary assessments indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, although specific data for this compound is limited .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, though detailed studies are necessary to confirm these effects .
Comparative Analysis
When compared to structurally similar compounds, this compound demonstrates unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
2-Fluoroaniline | Lacks the propan-2-yloxy group | Less lipophilic |
4-Fluoroaniline | Lacks both fluoro and propan-2-yloxy groups | Different reactivity |
4-(Propan-2-yloxy)aniline | Lacks fluoro substitution | Affects electronic properties |
The unique combination of functional groups in this compound contributes to its distinct electronic and steric characteristics, making it valuable for specific applications in medicinal chemistry and materials science.
Case Studies
While direct case studies on this compound are scarce, related compounds have been evaluated extensively for their biological activities:
- A study on a series of aniline derivatives highlighted their potential as enzyme inhibitors, emphasizing structure-activity relationships (SAR) that could be applicable to this compound .
- Another research effort focused on the antiviral properties of similar compounds against flavivirus proteases, providing insights into possible therapeutic applications for derivatives like this compound .
Properties
IUPAC Name |
2-fluoro-4-(4-propan-2-yloxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)18-13-6-3-11(4-7-13)12-5-8-15(17)14(16)9-12/h3-10H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHPGNTQYXMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.